This compound is derived from natural nucleosides and has been identified in various biological contexts, particularly in response to oxidative stress. It falls under the category of cyclopurine-2'-deoxynucleosides, which are known to act as strong blocks to DNA polymerases and RNA polymerase II during transcription processes .
The synthesis of 8,5'(S)-Cyclo-2'-deoxyadenosine typically involves enzymatic or chemical approaches that facilitate the formation of the unique 8,5'-linkage. One common method utilizes enzymatic hydrolysis to release the compound from DNA or oligodeoxynucleotides. The process often employs enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to ensure complete release of the nucleoside .
Another approach involves using liquid chromatography/mass spectrometry (LC/MS) for detection and quantification, which allows for precise measurement of this compound in biological samples .
The molecular formula for 8,5'(S)-Cyclo-2'-deoxyadenosine is . Its structure features a cyclopurine configuration where the base is linked to the sugar through an 8,5'-bond. This structural modification significantly alters its interactions with enzymes and DNA.
Key structural data include:
8,5'(S)-Cyclo-2'-deoxyadenosine can undergo various chemical reactions typical of nucleosides. These include:
These reactions are crucial for understanding how this compound interacts with biological systems and its potential effects on DNA integrity .
The mechanism of action for 8,5'(S)-Cyclo-2'-deoxyadenosine primarily revolves around its ability to interfere with DNA replication and transcription. Due to its structural configuration, it acts as a potent inhibitor for DNA polymerases by causing structural distortions in the DNA helix. This inhibition can lead to increased rigidity in the DNA structure, hampering the flexibility required for enzyme binding and catalysis .
Experimental studies have shown that both diastereomers of cyclo-2'-deoxyadenosines influence DNA conformation, affecting enzymatic activities involved in nucleotide excision repair mechanisms .
The physical properties of 8,5'(S)-Cyclo-2'-deoxyadenosine include:
Chemical properties involve its stability under physiological conditions, where it can resist hydrolysis but may be susceptible to oxidative damage.
Relevant data includes:
8,5'(S)-Cyclo-2'-deoxyadenosine has several applications in scientific research:
The formation of 8,5'(S)-cyclo-2'-deoxyadenosine (S-cdA) is initiated by hydroxyl radical (•OH) attack on the C5′ position of 2'-deoxyadenosine in DNA. This generates a C5′-centered deoxyribose radical, which undergoes intramolecular cyclization with the C8 position of the purine base. The resulting N7 radical is subsequently oxidized to form the stable C5′–C8 covalent bond, creating a unique tandem lesion that concurrently damages the sugar and base moieties of a single nucleotide [3] [8]. This reaction occurs preferentially under hypoxic conditions, as molecular oxygen competes for the C5′ radical intermediate, reducing S-cdA yields by 60–80% under physiological oxygen concentrations [8]. The cyclization reaction causes significant structural distortion due to the covalent bond constraining the sugar-phosphate backbone, forcing the deoxyribose into an O4-exo pucker conformation and displacing the adjacent 5′-phosphate group [9].
Table 1: Key Features of S-cdA Formation
| Parameter | Value/Characteristic | Biological Consequence |
|---|---|---|
| Primary Radical Initiator | Hydroxyl radical (•OH) | ROS-mediated DNA damage |
| Reactive Intermediate | C5′-centered sugar radical | Oxygen-dependent yield modulation |
| Cyclization Rate Constant | ~10⁶ s⁻¹ (intramolecular reaction) | Rapid lesion fixation |
| Sugar Conformation Post-Damage | O4-exo pucker | DNA helix distortion (~30° bending) |
| Oxygen Dependence | Inverse correlation with lesion yield | Higher formation in hypoxic tissues |
The C5′ chiral center in 8,5′-cyclo-2'-deoxyadenosine generates two diastereomers: 5′S (S-cdA) and 5′R (R-cdA). These isomers exhibit distinct formation kinetics and structural consequences. The S-diastereomer constitutes 60–70% of total cdA lesions in vivo due to preferential attack geometry during radical cyclization, as confirmed by LC-MS analyses of mammalian DNA [6] [9]. While both isomers induce helical distortions, their structural impacts differ: S-cdA causes greater base pair buckling (∼15°) and propeller twisting (∼12°) compared to R-cdA when incorporated into duplex DNA, as revealed by NMR studies of lesion-containing oligonucleotides [9]. Repair kinetics also diverge significantly, with nucleotide excision repair (NER) excising R-cdA 1.8-fold more efficiently than S-cdA in mammalian cell extracts [7] [8]. This differential repair leads to S-cdA accumulation in NER-deficient systems, as observed in csb⁻/⁻ knockout mice, where brain tissue showed 2.3-fold higher S-cdA persistence compared to R-cdA [7].
Table 2: Diastereomeric Comparison of cdA Lesions
| Property | S-cdA | R-cdA |
|---|---|---|
| Natural Abundance | 60–70% of total cdA | 30–40% of total cdA |
| DNA Helix Distortion | 30° bending, 15° buckling | 22° bending, 8° buckling |
| Repair Efficiency (NER) | 1× (reference) | 1.8× relative to S-cdA |
| Thermal Stability | ΔTₘ = –4.5°C (vs. undamaged duplex) | ΔTₘ = –3.2°C (vs. undamaged duplex) |
| Polymerase Blockage | Complete blockage for Pol δ, η | Partial bypass by Pol η |
Endogenous ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) drive S-cdA formation through Fenton chemistry and mitochondrial respiration byproducts. Neuronal tissues exhibit particularly high S-cdA accumulation due to elevated oxygen metabolism, lipid peroxidation, and limited repair capacity, with basal levels reaching 2–4 lesions/10⁸ nucleotides in human brain DNA [5] [8]. Ionizing radiation amplifies S-cdA formation proportionally to radiation dose, generating up to 25 lesions/10⁸ nucleotides per Gray in cellular DNA [7] [8]. Disease states markedly increase S-cdA burden:
Notably, S-cdA serves as a biomarker for oxidative stress in vivo due to its exceptional stability (half-life >20 hours in physiological buffers) and resistance to glycosylase cleavage [3] [6]. Its endogenous formation correlates with mitochondrial dysfunction, as demonstrated by 3.5-fold increased S-cdA in SOD2⁺/⁻ mice deficient in mitochondrial superoxide dismutase [8].
Table 3: ROS Sources and S-cdA Induction Contexts
| ROS Source | Experimental Context | S-cdA Increase vs. Control |
|---|---|---|
| Mitochondrial respiration | SOD2⁺/⁻ mouse brain tissue | 3.5-fold |
| Ionizing radiation | Human keratinocytes (2 Gy) | 8.2 lesions/10⁸ nucleotides |
| Fenton reaction (Fe²⁺/H₂O₂) | In vitro DNA exposure (100 μM H₂O₂) | 12.7 lesions/10⁸ nucleotides |
| Inflammatory oxidative burst | Activated leukocyte co-culture | 4.1-fold |
| Lipid peroxidation | 4-HNE-treated fibroblasts | 2.8-fold |
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